molecular formula C11H17Cl2N3O B1397641 6-Chloro-4-pyrimidinyl 2-(4-piperidinyl)ethyl ether hydrochloride CAS No. 1219977-00-0

6-Chloro-4-pyrimidinyl 2-(4-piperidinyl)ethyl ether hydrochloride

Cat. No. B1397641
M. Wt: 278.18 g/mol
InChI Key: RGPDDJFSGRDXIS-UHFFFAOYSA-N
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Description

6-Chloro-4-pyrimidinyl 2-(4-piperidinyl)ethyl ether hydrochloride is a chemical compound that has been widely researched due to its potential applications in various fields of research and industry1. It is a heterocyclic compound that belongs to the family of pyrimidine derivatives1.



Synthesis Analysis

The synthesis of 6-Chloro-4-pyrimidinyl 2-(4-piperidinyl)ethyl ether hydrochloride is not explicitly mentioned in the search results. However, synthetic approaches for pharmacologically active decorated six-membered diazines, which include pyrimidine derivatives, have been discussed2.



Molecular Structure Analysis

The molecular formula of 6-Chloro-4-pyrimidinyl 2-(4-piperidinyl)ethyl ether hydrochloride is C11H17Cl2N3O3. Its molecular weight is 278.18 g/mol3.



Chemical Reactions Analysis

The specific chemical reactions involving 6-Chloro-4-pyrimidinyl 2-(4-piperidinyl)ethyl ether hydrochloride are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-4-pyrimidinyl 2-(4-piperidinyl)ethyl ether hydrochloride are not detailed in the search results.


Scientific Research Applications

Synthesis and Material Applications

  • Pyrimidine and piperidine derivatives have been explored for the synthesis of novel polymers and materials. For example, novel thermally stable poly(ether imide ester)s were synthesized from pyridine-based ether diamines, indicating the utility of pyrimidine derivatives in creating materials with desirable physical and thermal properties (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Molecular Engineering and Drug Design

  • Pyrimidine and piperidine structures are key in the development of fluorescent probes for DNA detection. A study synthesized novel benzimidazo[1,2-a]quinolines with piperidine substituents, highlighting their potential as DNA-specific fluorescent probes, demonstrating the critical role of these derivatives in molecular diagnostics and drug design (Perin et al., 2011).

Antimicrobial Agents

  • Pyrimidinone and oxazinone derivatives, which may relate structurally to the queried compound, have been synthesized for antimicrobial applications. These derivatives showcase the broad utility of pyrimidine in developing new antimicrobial agents with potential efficacy against various microbial strains, underlining the compound's relevance in medicinal chemistry and pharmacology (Hossan et al., 2012).

Safety And Hazards

The safety and hazards associated with 6-Chloro-4-pyrimidinyl 2-(4-piperidinyl)ethyl ether hydrochloride are not detailed in the search results.


Future Directions

The future directions of research involving 6-Chloro-4-pyrimidinyl 2-(4-piperidinyl)ethyl ether hydrochloride are not detailed in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

4-chloro-6-(2-piperidin-4-ylethoxy)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O.ClH/c12-10-7-11(15-8-14-10)16-6-3-9-1-4-13-5-2-9;/h7-9,13H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDDJFSGRDXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC(=NC=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-(piperidin-4-yl)ethoxy)pyrimidine hydrochloride

CAS RN

1219977-00-0
Record name Pyrimidine, 4-chloro-6-[2-(4-piperidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219977-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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